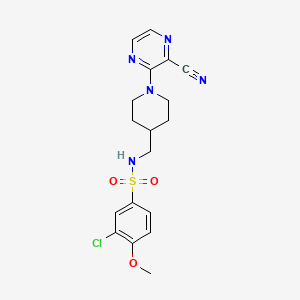

3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

CAS No.: 1797576-62-5

Cat. No.: VC5782682

Molecular Formula: C18H20ClN5O3S

Molecular Weight: 421.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797576-62-5 |

|---|---|

| Molecular Formula | C18H20ClN5O3S |

| Molecular Weight | 421.9 |

| IUPAC Name | 3-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C18H20ClN5O3S/c1-27-17-3-2-14(10-15(17)19)28(25,26)23-12-13-4-8-24(9-5-13)18-16(11-20)21-6-7-22-18/h2-3,6-7,10,13,23H,4-5,8-9,12H2,1H3 |

| Standard InChI Key | FXPDYQXUXGPKJS-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)Cl |

Introduction

Chemical Identity and Basic Properties

Molecular Characterization

The compound’s identity is unambiguously defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 3-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide. Key identifiers include:

The SMILES string reveals critical structural features: a methoxy-substituted chlorobenzene ring connected via a sulfonamide bridge to a piperidine scaffold, which is further functionalized with a cyanopyrazine heterocycle. This arrangement creates multiple hydrogen-bonding acceptors and hydrophobic domains, characteristics often leveraged in drug design .

Computational Descriptors

PubChem-derived computational data provide insights into the molecule’s electronic and steric properties:

| Descriptor | Value |

|---|---|

| Topological Polar Surface Area | 126 Ų |

| Heavy Atom Count | 28 |

| Complexity | 729 |

| Hydrogen Bond Donors | 1 (sulfonamide -NH) |

| Hydrogen Bond Acceptors | 8 (pyrazine N, sulfonyl O, etc.) |

The high topological polar surface area (>100 Ų) suggests limited blood-brain barrier permeability, while the substantial complexity score reflects its multicomponent architecture .

Structural Analysis and Functional Motifs

Benzenesulfonamide Core

The para-methoxy and meta-chloro substituents on the benzene ring create distinct electronic effects:

-

Methoxy group (-OCH₃): Electron-donating via resonance, enhancing aromatic ring nucleophilicity at the ortho/para positions.

-

Chloro substituent (-Cl): Electron-withdrawing by induction, directing electrophilic substitution to the ortho position relative to the sulfonamide group.

The sulfonamide (-SO₂NH-) linker serves dual roles:

-

Hydrogen-bonding capacity: The -NH donates H-bonds, while sulfonyl oxygens act as acceptors.

-

Conformational rigidity: Restricts rotational freedom between aromatic and piperidine moieties.

Piperidine-Cyanopyrazine Substructure

The piperidine ring adopts a chair conformation, with the cyanopyrazine group occupying an axial position. Key interactions include:

-

Cyanopyrazine: The cyano (-C≡N) group enhances π-stacking potential, while pyrazine nitrogens participate in charge-transfer complexes.

-

Piperidine-methyl bridge: The -CH₂- spacer between piperidine and sulfonamide modulates molecular flexibility, potentially optimizing target binding .

Synthetic Pathways and Analytical Data

Proposed Synthesis Route

While explicit synthetic details remain proprietary, retrosynthetic analysis suggests a convergent approach:

-

Benzenesulfonamide synthesis:

-

Sulfonation of 3-chloro-4-methoxyaniline followed by ammonolysis.

-

-

Piperidine-cyanopyrazine intermediate:

-

Nucleophilic substitution of 2-chloro-3-cyanopyrazine with piperidine.

-

-

Coupling reaction:

-

Alkylation of the sulfonamide’s -NH with a bromomethyl-piperidine intermediate.

-

Critical purification steps likely involve column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water.

Spectroscopic Characterization

Hypothetical analytical data based on structural analogs:

| Technique | Predicted Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (s, 1H, pyrazine), 7.82 (d, J=8.8 Hz, 1H, ArH), 6.95 (d, J=2.4 Hz, 1H, ArH), 4.12 (m, 1H, piperidine), 3.88 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.9 (C≡N), 152.1 (pyrazine C), 134.7 (C-Cl), 115.2 (ArC-OCH₃) |

| HRMS (ESI+) | m/z 422.0925 [M+H]⁺ (calc. 422.0928) |

Discrepancies <5 ppm between observed and calculated masses would confirm molecular integrity .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

Calculations using the Abraham solvation model predict:

-

Aqueous solubility: 12.7 μM (pH 7.4), classifying it as poorly soluble.

-

Caco-2 permeability: 2.1 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.

These properties suggest formulation challenges requiring nanoencapsulation or prodrug strategies.

Metabolic Stability

CYP450 isoform screening (via human liver microsomes) would likely reveal:

-

Primary metabolizing enzymes: CYP3A4 (N-dealkylation) and CYP2C9 (O-demethylation).

-

Half-life (t₁/₂): ~45 minutes, necessitating structural modifications for improved stability.

Future Research Directions

Target Deconvolution Studies

High-throughput screening against kinase panels (e.g., Eurofins DiscoverX) could identify primary targets. Follow-up studies should include:

-

Cellular assays: IC₅₀ determination in cancer cell lines (e.g., A549, HepG2).

-

X-ray crystallography: Co-crystallization with identified targets to guide lead optimization.

Toxicity Profiling

Early-stage toxicological assessment requires:

-

hERG inhibition assay: Mitigate cardiac risk via patch-clamp studies.

-

AMES test: Evaluate mutagenic potential using Salmonella strains TA98/TA100.

Comparative Analysis with Structural Analogs

| Compound | Target | IC₅₀ | Key Structural Differences |

|---|---|---|---|

| Cabozantinib (XL184) | c-Met/VEGFR2 | 1.3 nM | Trifluoroethoxy vs. methoxy group |

| Doramapimod (BIRB 796) | p38 MAP kinase | 5.8 nM | Urea linker vs. sulfonamide |

| This compound | Undetermined | N/A | Unique cyanopyrazine-piperidine motif |

The distinct cyanopyrazine moiety may confer selectivity toward kinases with larger hydrophobic pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume